(2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine (2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17800134
InChI: InChI=1S/C13H22N2/c1-3-12(4-2)11-14-10-8-13-7-5-6-9-15-13/h5-7,9,12,14H,3-4,8,10-11H2,1-2H3
SMILES:
Molecular Formula: C13H22N2
Molecular Weight: 206.33 g/mol

(2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine

CAS No.:

Cat. No.: VC17800134

Molecular Formula: C13H22N2

Molecular Weight: 206.33 g/mol

* For research use only. Not for human or veterinary use.

(2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine -

Specification

Molecular Formula C13H22N2
Molecular Weight 206.33 g/mol
IUPAC Name 2-ethyl-N-(2-pyridin-2-ylethyl)butan-1-amine
Standard InChI InChI=1S/C13H22N2/c1-3-12(4-2)11-14-10-8-13-7-5-6-9-15-13/h5-7,9,12,14H,3-4,8,10-11H2,1-2H3
Standard InChI Key LPJLVIFWRWMWNN-UHFFFAOYSA-N
Canonical SMILES CCC(CC)CNCCC1=CC=CC=N1

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

The compound is systematically named 2-ethyl-N-(2-(pyridin-2-yl)ethyl)butan-1-amine under IUPAC guidelines . Its structure comprises a 2-ethylbutyl group (–CH₂CH(CH₂CH₂CH₃)) linked to a nitrogen atom, which is further bonded to a 2-(pyridin-2-yl)ethyl moiety. The pyridine ring introduces aromaticity and electronic heterogeneity, influencing reactivity and intermolecular interactions .

Structural Representation

The SMILES notation CCC(CC)CNCCC1=CC=CC=N1 encodes the branching of the ethylbutyl chain and the pyridine ring’s position . The InChIKey LPJLVIFWRWMWNN-UHFFFAOYSA-N provides a unique identifier for computational and database searches .

Table 1: Key Identifiers of (2-Ethylbutyl)[2-(Pyridin-2-YL)ethyl]amine

PropertyValueSource
CAS Number1019542-13-2
Molecular FormulaC₁₃H₂₂N₂
Molecular Weight206.33 g/mol
IUPAC Name2-ethyl-N-(2-(pyridin-2-yl)ethyl)butan-1-amine
SMILESCCC(CC)CNCCC1=CC=CC=N1

Synthesis and Manufacturing Processes

Nucleophilic Substitution Reaction

The primary synthesis route involves reacting 2-(pyridin-2-yl)ethylamine with 2-ethylbutyl halides (e.g., bromide or chloride) under basic conditions. Sodium hydroxide or potassium carbonate deprotonates the amine, enabling nucleophilic attack on the alkyl halide. Solvents like dichloromethane or toluene facilitate the reaction, which typically proceeds at reflux temperatures.

2-(Pyridin-2-yl)ethylamine+2-Ethylbutyl-XBase(2-Ethylbutyl)[2-(Pyridin-2-YL)ethyl]amine+HX\text{2-(Pyridin-2-yl)ethylamine} + \text{2-Ethylbutyl-X} \xrightarrow{\text{Base}} \text{(2-Ethylbutyl)[2-(Pyridin-2-YL)ethyl]amine} + \text{HX}

Purification and Yield Optimization

Post-synthesis, column chromatography or distillation isolates the product, achieving a purity of ≥97% . Yield optimization focuses on controlling stoichiometry, reaction time, and temperature.

Physicochemical Properties

Thermal and Solubility Characteristics

While explicit melting/boiling points are unreported, the compound’s aliphatic chain suggests moderate hydrophobicity, with predicted solubility in organic solvents like ethanol and dichloromethane. The pyridine ring enhances polarity, enabling limited aqueous solubility under acidic conditions .

Spectroscopic Data

  • ¹H NMR: Signals for pyridine protons (δ 8.5–7.2 ppm), ethylbutyl methyl/methylene groups (δ 1.4–0.8 ppm), and amine protons (δ 2.6–2.8 ppm) .

  • MS (ESI+): Molecular ion peak at m/z 207.33 [M+H]⁺ .

CompoundMolecular FormulaKey Feature
(2-Ethylbutyl)[2-(Pyridin-2-YL)ethyl]amineC₁₃H₂₂N₂Pyridin-2-yl group, tertiary amine
(2-Ethylbutyl)[1-(Pyridin-3-YL)ethyl]amineC₁₃H₂₂N₂Pyridin-3-yl isomer
2-(Thiophen-2-yl)ethylamineC₆H₉NSThiophene ring

Current Research and Future Directions

Interaction Studies

Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs) and ion channels, though detailed mechanistic data remain sparse. Computational docking studies could elucidate binding modes to targets like serotonin receptors.

Synthetic Modifications

Functionalizing the ethylbutyl chain or pyridine ring may enhance bioactivity. For instance, introducing hydroxyl groups could improve water solubility for drug formulations.

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